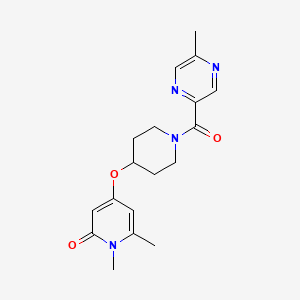

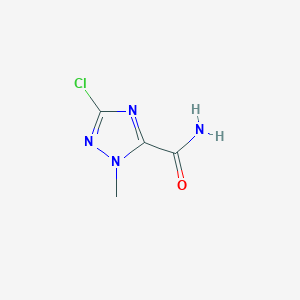

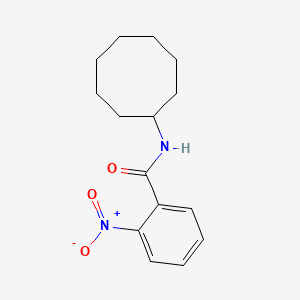

![molecular formula C9H8ClN3O B2964720 5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine CAS No. 862574-66-1](/img/structure/B2964720.png)

5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine

Übersicht

Beschreibung

Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Reactions

The synthesis of 1,3,4-oxadiazole derivatives, including compounds similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," involves novel methodologies and reactions that yield these compounds efficiently. Research by Ramazani and Rezaei (2010) describes a novel and efficient method for synthesizing 2,5-disubstituted 1,3,4-oxadiazole derivatives using a Ugi-4CR/aza-Wittig sequence, providing an alternative method for the synthesis of fully substituted derivatives without the need for catalysts or activation (Ramazani & Rezaei, 2010).

Antimicrobial Applications

Several studies have focused on the antimicrobial properties of 1,3,4-oxadiazole derivatives. Bektaş et al. (2007) synthesized novel 1,2,4-triazole derivatives, including structures similar to "5-[(2-Chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine," and found that some of these compounds possess good or moderate activities against various microorganisms (Bektaş et al., 2007).

Anticancer and Antiangiogenic Effects

Compounds derived from 1,3,4-oxadiazole have shown potential in anticancer and antiangiogenic applications. A study by Chandrappa et al. (2010) synthesized novel thioxothiazolidin-4-one derivatives, demonstrating significant reductions in tumor volume and cell number in mice models, highlighting their potential as anticancer agents with the ability to inhibit tumor angiogenesis and cell proliferation (Chandrappa et al., 2010).

Anti-Proliferative Activities

Research by Al-Wahaibi et al. (2021) on N-Mannich bases of 1,3,4-oxadiazole derivatives revealed potent anti-proliferative activities against various cancer cell lines, including prostate, colorectal, and breast cancer. These findings suggest the therapeutic potential of these compounds in cancer treatment (Al-Wahaibi et al., 2021).

Wirkmechanismus

Target of Action

Compounds like this often target specific proteins or enzymes in the body. The exact target would depend on the specific structure of the compound and its chemical properties .

Mode of Action

The compound might interact with its target by binding to a specific site, which could inhibit or enhance the function of the target. This interaction could lead to changes in cellular processes .

Biochemical Pathways

The compound could affect various biochemical pathways depending on its target. For example, it might influence signal transduction pathways, metabolic pathways, or gene expression .

Pharmacokinetics

The ADME (Absorption, Distribution, Metabolism, and Excretion) properties of the compound would depend on its chemical structure. Factors such as solubility, stability, and molecular size could influence how the compound is absorbed, distributed, metabolized, and excreted in the body .

Result of Action

The molecular and cellular effects of the compound’s action would depend on its mode of action and the biochemical pathways it affects. These effects could range from changes in cell signaling to alterations in cell function or viability .

Action Environment

Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability .

Eigenschaften

IUPAC Name |

5-[(2-chlorophenyl)methyl]-1,3,4-oxadiazol-2-amine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8ClN3O/c10-7-4-2-1-3-6(7)5-8-12-13-9(11)14-8/h1-4H,5H2,(H2,11,13) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXMXDIMDUQXAPN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C(=C1)CC2=NN=C(O2)N)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8ClN3O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

209.63 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

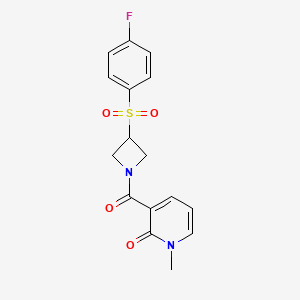

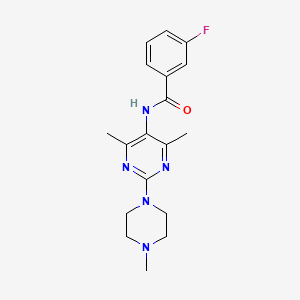

![Methyl 4-((((benzyloxy)carbonyl)amino)methyl)bicyclo[2.2.1]heptane-1-carboxylate](/img/structure/B2964640.png)

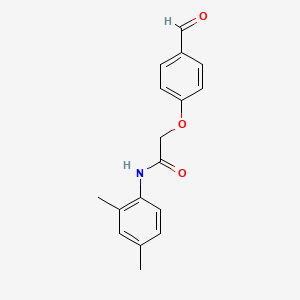

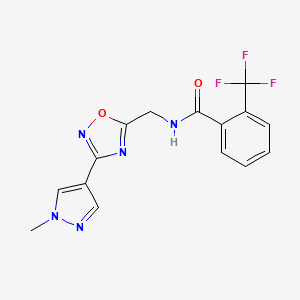

![methyl 2-amino-4-(2-chlorophenyl)-6-ethyl-7-methyl-5-oxo-5,6-dihydro-4H-pyrano[3,2-c]pyridine-3-carboxylate](/img/structure/B2964653.png)

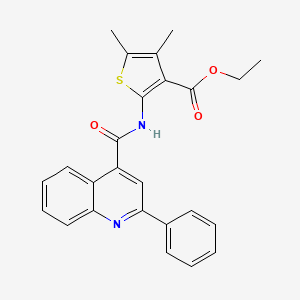

![ethyl 4-[2-[2-(4-methoxyphenyl)ethylamino]-2-oxoethyl]sulfanyl-6-methyl-2-oxo-1H-pyrimidine-5-carboxylate](/img/structure/B2964656.png)

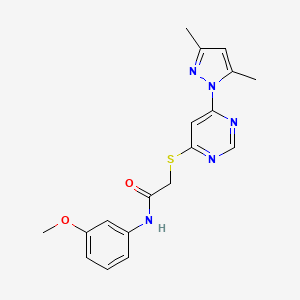

![N-[(3S)-1-(Benzenesulfonyl)pyrrolidin-3-yl]but-2-ynamide](/img/structure/B2964659.png)